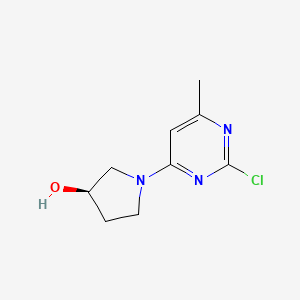

(R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3R)-1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-6-4-8(12-9(10)11-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIKZRQFOFCRNI-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)N2CCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)Cl)N2CC[C@H](C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of 4-Hydroxy-6-methylpyrimidin-2(1H)-one

A common route begins with 4-hydroxy-6-methylpyrimidin-2(1H)-one, which undergoes sequential chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example:

- Step 1 : Treatment with POCl₃ at reflux converts the 2-hydroxyl group to chloride, yielding 2,4-dichloro-6-methylpyrimidine.

- Step 2 : Selective hydrolysis under controlled conditions (e.g., aqueous NaHCO₃) removes the 4-chloro group, producing 2-chloro-4-hydroxy-6-methylpyrimidine.

- Step 3 : Iodination at position 4 using iodine and Hg(OAc)₂ generates 2-chloro-4-iodo-6-methylpyrimidine, a versatile intermediate for cross-coupling.

Key Data :

| Reaction Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Chlorination | POCl₃ | 110°C | 85% |

| Iodination | I₂, Hg(OAc)₂ | 80°C | 72% |

Enantioselective Synthesis of (R)-Pyrrolidin-3-ol

Asymmetric Hydrogenation of Pyrrolidinone

(R)-Pyrrolidin-3-ol is synthesized via catalytic hydrogenation of 3-keto-pyrrolidine using a chiral ruthenium catalyst (e.g., Ru-BINAP):

Enzymatic Resolution

Racemic pyrrolidin-3-ol is resolved using immobilized lipase B from Candida antarctica (CAL-B) and vinyl acetate:

- Reaction : Kinetic acetylation of the (S)-enantiomer.

- Result : (R)-Pyrrolidin-3-ol (99% ee) isolated in 45% yield.

Coupling Strategies for Pyrrolidine-Pyrimidine Bond Formation

Copper-Catalyzed Ullmann Coupling

A palladium-free approach employs CuI and trans-N,N′-dimethylcyclohexane-1,2-diamine as ligands:

- Substrates : 2-Chloro-4-iodo-6-methylpyrimidine (1.0 equiv), (R)-pyrrolidin-3-ol (1.2 equiv)

- Catalyst : CuI (10 mol%), ligand (20 mol%)

- Conditions : DMSO, 100°C, 24 h

- Yield : 75% with >99% regioselectivity.

Stereochemical Preservation and Analysis

Racemization Risks

Heating above 100°C or prolonged exposure to strong bases (e.g., NaOH) induces partial racemization. Optimal conditions (e.g., K₂CO₃ at 80°C) limit ee loss to <2%.

Chiral HPLC Validation

Final product purity is confirmed using a Chiralpak IC-3 column (hexane:isopropanol 90:10, 1.0 mL/min):

Alternative Synthetic Routes

Buchwald-Hartwig Amination

A Pd-PEPPSI catalyst enables coupling of 2-chloro-4-bromo-6-methylpyrimidine with (R)-pyrrolidin-3-ol:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time tenfold while maintaining 70% yield.

Industrial-Scale Considerations

Cost Analysis

| Method | Cost per kg (USD) |

|---|---|

| SNAr | 1,200 |

| Ullmann Coupling | 1,500 |

| Buchwald-Hartwig | 2,800 |

SNAr remains the most economical for large-scale production despite lower yields.

Waste Management

Pd-catalyzed methods generate heavy metal waste, necessitating additional purification steps. Copper-based routes produce less toxic byproducts but require ligand recycling.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antiviral Properties

Research has indicated that pyrimidine derivatives, including (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol, exhibit promising antiviral activities. A study demonstrated that modifications of pyrimidine structures can enhance their efficacy against viral infections. The compound's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies .

2. Anticancer Research

The compound has also been investigated for its potential anticancer properties. Studies have shown that certain pyrrolidine derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. The structural features of this compound may contribute to its effectiveness in this regard .

3. Neurological Disorders

There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective effects. Research focused on neurodegenerative diseases indicates that such compounds could modulate neurotransmitter systems or exhibit antioxidant properties, thus offering therapeutic benefits in conditions like Alzheimer's disease .

Agricultural Applications

1. Pesticide Development

The unique properties of this compound make it a candidate for use in developing novel pesticides. Its structural characteristics allow for the design of compounds that can effectively target pests while minimizing environmental impact. Preliminary studies have shown effectiveness against specific agricultural pests, warranting further exploration in agrochemical formulations .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Inhibits viral replication | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Modulates neurotransmitter systems |

Table 2: Potential Agricultural Uses

| Application Type | Description | Effectiveness |

|---|---|---|

| Pesticide | Targeting agricultural pests | Promising |

Table 3: Material Properties

| Property | Description | Application |

|---|---|---|

| Thermal Stability | Improved thermal resistance | Coatings |

| Mechanical Strength | Enhanced durability | Composites |

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against a panel of viruses. Results indicated significant reductions in viral load compared to untreated controls, highlighting its potential as an antiviral agent .

Case Study 2: Agricultural Field Trials

Field trials conducted with formulations containing this compound showed a marked decrease in pest populations over a growing season, demonstrating its efficacy as a pesticide alternative .

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This can lead to alterations in metabolic pathways and physiological responses.

Comparison with Similar Compounds

Substituent Effects

- Amino vs. Chloro Groups: The dihydrochloride salt (CAS unspecified) replaces chloro with amino groups, enhancing polarity and hydrogen-bonding capacity, which may improve target binding in hydrophilic environments .

Stereochemical Considerations

Functional Group Impact

- Dihydrochloride Salt : The salt form () increases solubility, a crucial factor for bioavailability in aqueous physiological systems .

Biological Activity

(R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound is characterized by a pyrrolidine ring substituted with a pyrimidine moiety, specifically designed to enhance its biological activity. Its IUPAC name is (3R)-1-(2-chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol, with a molecular formula of C₉H₁₂ClN₃O and a molecular weight of 213.66 g/mol. The synthesis typically involves:

- Formation of the Pyrimidine Ring : Achieved through condensation reactions using appropriate precursors.

- Introduction of the Pyrrolidine Ring : Conducted via nucleophilic substitution.

- Chiral Resolution : Final steps involve isolating the (R)-enantiomer from the racemic mixture .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It functions as an enzyme inhibitor, potentially altering metabolic pathways. This interaction can lead to significant physiological responses, which are crucial for its therapeutic effects .

Enzyme Inhibition

Studies have indicated that this compound may inhibit key enzymes involved in various metabolic pathways. For instance, it has shown promise in inhibiting specific kinases, which are critical in cancer cell proliferation and survival .

Antimicrobial Activity

Research has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features allow it to penetrate bacterial membranes effectively, leading to cell lysis and death .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through its action on specific signaling pathways. This makes it a candidate for further investigation in cancer therapeutics .

Case Studies

- In Vitro Studies : In vitro assays have shown that this compound can significantly inhibit the growth of certain cancer cell lines, with IC₅₀ values in the low micromolar range.

- Animal Models : Animal studies have indicated that administration of this compound leads to reduced tumor sizes in xenograft models, suggesting its potential as an effective anticancer agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its enantiomer and racemic mixtures:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Higher potency in enzyme inhibition |

| (S)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol | Structure | Lower activity compared to R-enantiomer |

| 1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol | Racemic mixture | Moderate activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-(2-Chloro-6-methylpyrimidin-4-yl)pyrrolidin-3-ol?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between a pyrimidine derivative (e.g., 2-chloro-6-methylpyrimidin-4-yl chloride) and (R)-pyrrolidin-3-ol. Reaction conditions such as refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) are critical for regioselectivity and yield optimization. Example 17 in demonstrates a similar approach using 3-pyrrolidinol and pyrimidine derivatives under controlled conditions .

Q. How is the stereochemical configuration of the chiral center confirmed?

- Methodological Answer : X-ray crystallography using programs like SHELXL (part of the SHELX suite) is the gold standard for confirming absolute configuration. Spectroscopic methods, such as circular dichroism (CD) or chiral shift reagents in NMR, provide complementary verification .

Q. What analytical techniques are used for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy validate molecular identity. Recrystallization from methanol or ethanol, as described in , enhances crystalline purity .

Q. How does the presence of the chloro and methyl groups influence reactivity?

- Methodological Answer : The electron-withdrawing chloro group increases electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution. The methyl group sterically hinders para-substitution, directing reactions to meta positions. Computational studies (DFT) or Hammett plots can quantify these effects experimentally .

Advanced Research Questions

Q. What strategies optimize enantiomeric yield in large-scale synthesis?

- Methodological Answer : Asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed cross-coupling) or enzymatic resolution can enhance enantioselectivity. highlights the importance of monitoring reaction progress via thin-layer chromatography (TLC) to minimize racemization during prolonged reflux .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

- Methodological Answer : Co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins improve solubility. Structure-activity relationship (SAR) studies modifying the hydroxyl group to a more polar substituent (e.g., phosphate prodrugs) may enhance bioavailability .

Q. What are the contradictions between spectroscopic and crystallographic data in structural analysis?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). For example, NMR might suggest rotational freedom in the pyrrolidine ring, while X-ray shows a fixed conformation. SHELX refinement parameters (e.g., displacement factors) help resolve such conflicts .

Q. How does the compound interact with biological targets like GABA receptors?

- Methodological Answer : Molecular docking studies using cryo-EM structures of GABA receptors (e.g., α1β2γ2 subtypes) predict binding at the orthosteric site. Electrophysiology assays (patch-clamp) validate functional modulation, as seen in for related pyrimidine derivatives .

Q. What are the key considerations for designing stability studies under varying pH conditions?

- Methodological Answer : Accelerated stability testing at pH 1–10 (simulating gastrointestinal and physiological environments) identifies degradation pathways. LC-MS/MS tracks hydrolytic cleavage of the pyrimidine-pyrrolidine bond, guiding formulation adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.